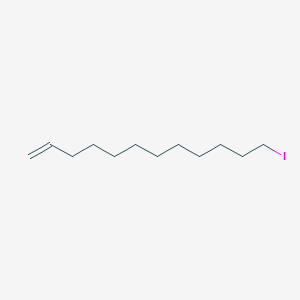

1-Dodecene, 12-iodo-

Description

BenchChem offers high-quality 1-Dodecene, 12-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Dodecene, 12-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

144633-22-7 |

|---|---|

Molecular Formula |

C12H23I |

Molecular Weight |

294.22 g/mol |

IUPAC Name |

12-iodododec-1-ene |

InChI |

InChI=1S/C12H23I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2 |

InChI Key |

SRAKBVDAQCAEHC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCI |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-Dodecene, 12-iodo-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Dodecene, 12-iodo-. While direct literature on this specific bifunctional molecule is scarce, this document outlines two plausible and robust synthetic pathways based on established organic chemistry principles. Furthermore, it presents a detailed projection of the expected analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), derived from analogous compounds. This guide is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize long-chain functionalized alkenes as intermediates or bioactive molecules.

Introduction

1-Dodecene, 12-iodo- is a unique bifunctional molecule featuring a terminal alkene and a primary iodide separated by a ten-carbon aliphatic chain. The terminal double bond offers a reactive handle for a variety of chemical transformations, including polymerization, metathesis, and hydrofunctionalization. The terminal iodide serves as a versatile leaving group for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This dual reactivity makes 1-Dodecene, 12-iodo- a potentially valuable building block in the synthesis of complex molecules, such as polymers with tailored properties, surfactants, and probes for biological systems. For instance, the long hydrophobic chain coupled with a reactive terminus could be exploited in the development of novel lipid signaling probes or as a precursor for radiolabeled tracers.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the preparation of 1-Dodecene, 12-iodo-, starting from commercially available precursors: 1,11-dodecadiene and 11-dodecen-1-ol.

Pathway A: Regioselective Hydroiodination of 1,11-Dodecadiene

This pathway involves the selective addition of hydrogen iodide across one of the two terminal double bonds of 1,11-dodecadiene. Achieving high regioselectivity to obtain the desired 12-iodo-1-dodecene over the 11-iodo-1-dodecene isomer is the key challenge. Modern methods for hydroiodination can offer high degrees of control.

Experimental Protocol:

A rhodium-catalyzed anti-Markovnikov hydroiodination can be adapted for the regioselective functionalization of a non-conjugated diene.

-

Materials: 1,11-dodecadiene, [Rh(cod)Cl]₂, 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (dArFpe), tert-butyl iodide, toluene.

-

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add 1,11-dodecadiene (1.0 eq), [Rh(cod)Cl]₂ (2.5 mol%), and dArFpe (7.5 mol%).

-

Add anhydrous toluene to dissolve the reagents.

-

Add tert-butyl iodide (2.0 eq) as the HI surrogate.

-

Heat the reaction mixture at 110 °C and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Dodecene, 12-iodo-.

-

Pathway B: Iodination of 11-Dodecen-1-ol via Appel Reaction

This pathway utilizes the readily available 11-dodecen-1-ol and converts the terminal hydroxyl group into a primary iodide using the Appel reaction. This reaction is known for its mild conditions and high efficiency for primary alcohols.

Experimental Protocol:

The Appel reaction provides a reliable method for the conversion of primary alcohols to primary iodides.

-

Materials: 11-dodecen-1-ol, triphenylphosphine (PPh₃), iodine (I₂), imidazole, dichloromethane (DCM).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 11-dodecen-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve iodine (1.5 eq) and imidazole (2.0 eq) in anhydrous dichloromethane.

-

Add the iodine-imidazole solution dropwise to the alcohol-phosphine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane gradient to yield 1-Dodecene, 12-iodo-.[1]

-

Characterization Data (Predicted)

As no specific experimental data for 1-Dodecene, 12-iodo- is readily available, the following tables summarize the predicted characterization data based on the analysis of similar long-chain terminal alkenes and iodoalkanes.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 1-Dodecene, 12-iodo-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.88 - 5.72 | m | 1H | H-2 (CH₂=CH -) |

| 5.04 - 4.90 | m | 2H | H-1 (H ₂C=CH-)[2] |

| 3.19 | t | 2H | H-12 (-CH₂-I ) |

| 2.04 | q | 2H | H-3 (=CH-CH ₂-) |

| 1.82 | p | 2H | H-11 (-CH ₂-CH₂-I) |

| 1.40 - 1.20 | m | 14H | H-4 to H-10 (-(CH₂)₇-) |

Table 2: Predicted ¹³C NMR Spectral Data for 1-Dodecene, 12-iodo-

| Chemical Shift (δ, ppm) | Assignment |

| 139.2 | C-2 (C H=CH₂)[3][4] |

| 114.1 | C-1 (C H₂=CH)[3][4] |

| 33.8 | C-3 |

| 33.5 | C-11 |

| 30.5 | C-10 |

| 29.4 | Methylene Chain Carbons |

| 29.1 | Methylene Chain Carbons |

| 28.9 | Methylene Chain Carbons |

| 7.1 | C-12 (C H₂-I) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for 1-Dodecene, 12-iodo-

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3077 | Medium | =C-H stretch (sp² C-H)[5][6][7] |

| 2925, 2854 | Strong | -C-H stretch (sp³ C-H)[6] |

| 1641 | Medium | C=C stretch (terminal alkene)[5][7][8] |

| 1465 | Medium | -CH₂- bend (scissoring)[9] |

| 991, 909 | Strong | =C-H bend (out-of-plane)[6] |

| 500-600 | Medium-Strong | C-I stretch[10] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 1-Dodecene, 12-iodo- (Electron Ionization)

| m/z | Proposed Fragment |

| 294 | [M]⁺ (Molecular Ion) |

| 167 | [M - I]⁺ (Loss of iodine radical) |

| 127 | [I]⁺ |

| Various | [CₙH₂ₙ]⁺ and [CₙH₂ₙ₊₁]⁺ fragments from cleavage of the alkyl chain. |

Mandatory Visualizations

Synthetic Workflow

Caption: Proposed synthetic pathways to 1-Dodecene, 12-iodo-.

Hypothetical Signaling Pathway Application

Caption: Hypothetical use of 1-Dodecene, 12-iodo- in lipid signaling research.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of 1-Dodecene, 12-iodo-. The proposed synthetic routes are based on reliable and well-documented chemical transformations, offering a practical starting point for its preparation. The predicted characterization data, presented in a structured format, will aid in the identification and quality control of the synthesized compound. The potential applications of this molecule, particularly in the realm of chemical biology and materials science, underscore the importance of such bifunctional building blocks in modern chemical research. It is anticipated that this guide will facilitate further investigation and utilization of 1-Dodecene, 12-iodo- and its derivatives.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

An In-depth Technical Guide to 12-Iodododec-1-ene

Abstract: This technical guide provides a comprehensive overview of 12-iodododec-1-ene, a bifunctional organic compound with significant potential in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and established chemical principles to detail its properties, synthesis, reactivity, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of long-chain functionalized alkenes.

Introduction and Nomenclature

The compound specified as "1-Dodecene, 12-iodo-" is systematically named 12-iodododec-1-ene according to IUPAC nomenclature. This name clearly indicates a twelve-carbon chain with a double bond at the first carbon (C1) and an iodine atom at the twelfth carbon (C12). This structure provides two distinct reactive sites: a terminal alkene and a primary alkyl iodide, making it a valuable bifunctional building block for the synthesis of complex molecules.

This document serves as a detailed reference, compiling predicted properties, plausible synthetic routes, expected reactivity, and safety considerations.

Chemical and Physical Properties

| Property | 1-Dodecene[2] | 1-Iodododecane[1] | 12-Iodododec-1-ene (Predicted/Calculated) |

| Molecular Formula | C₁₂H₂₄ | C₁₂H₂₅I | C₁₂H₂₃I |

| Molecular Weight | 168.32 g/mol | 296.23 g/mol | 294.22 g/mol |

| Appearance | Colorless liquid | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 213 °C | 159-160 °C at 15 mmHg | > 250 °C at 760 mmHg (with potential decomposition) |

| Melting Point | -35 °C | -5 °C | < -20 °C |

| Density | 0.758 g/cm³ | 1.201 g/cm³ | ~1.1 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in common organic solvents (e.g., ether, THF, CH₂Cl₂) |

Synthesis and Experimental Protocols

While a specific, optimized synthesis for 12-iodododec-1-ene is not published, a plausible and efficient route can be designed starting from the commercially available 11-dodecen-1-ol. This approach involves the conversion of the terminal hydroxyl group to a primary iodide.

Proposed Synthesis of 12-Iodododec-1-ene from 11-Dodecen-1-ol

This two-step protocol first converts the alcohol to a better leaving group (tosylate) and then substitutes it with iodide.

Caption: Proposed two-step synthesis of 12-iodododec-1-ene.

Experimental Protocol:

-

Tosylation of 11-Dodecen-1-ol:

-

Dissolve 11-dodecen-1-ol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Add pyridine (1.5 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with cold water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dodec-11-en-1-yl tosylate, which can be used in the next step without further purification.

-

-

Finkelstein Iodination:

-

Dissolve the crude dodec-11-en-1-yl tosylate (1 equivalent) in acetone.

-

Add sodium iodide (NaI, 3-5 equivalents) to the solution.

-

Heat the mixture to reflux and stir for 4-8 hours. The formation of a white precipitate (sodium tosylate) indicates the progress of the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with saturated sodium thiosulfate solution (to remove any excess iodine) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 12-iodododec-1-ene.

-

Reactivity and Potential Applications

12-Iodododec-1-ene possesses two orthogonal reactive sites, which can be addressed selectively or in concert, making it a versatile synthon.

-

Terminal Alkene Reactivity: The double bond can undergo a variety of classic alkene transformations, including hydrogenation, epoxidation, dihydroxylation, and polymerization.

-

Primary Iodide Reactivity: The carbon-iodine bond is susceptible to nucleophilic substitution and is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille). This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Application in Cross-Coupling Reactions

The primary iodide moiety makes 12-iodododec-1-ene an ideal partner in cross-coupling reactions, enabling the attachment of various organic fragments to the end of the C12 chain. This is particularly useful for synthesizing complex molecules with long aliphatic linkers.

Caption: Key steps in a palladium-catalyzed cross-coupling reaction.

General Experimental Protocol for a Suzuki Coupling:

-

In a Schlenk flask under an inert atmosphere, combine 12-iodododec-1-ene (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the coupled product.

Relevance in Drug Development and Materials Science

Bifunctional molecules like 12-iodododec-1-ene are valuable in medicinal chemistry and materials science.[3][4] They can serve as:

-

Linkers: For conjugating a bioactive molecule to a targeting moiety, a polymer, or a surface.

-

PROTACs: As a component of the linker in Proteolysis Targeting Chimeras.

-

Monomers: For the synthesis of functionalized polymers where the iodine can be post-polymerization modified.

Spectroscopic Characterization (Predicted)

The structure of 12-iodododec-1-ene can be unambiguously confirmed using a combination of NMR and mass spectrometry.

-

¹H NMR:

-

~5.8 ppm (ddt): One proton (CH =CH₂) coupled to the cis and trans terminal protons and the adjacent CH₂ group.

-

~5.0 ppm (m): Two protons (CH=CH₂ ) corresponding to the terminal vinyl hydrogens.

-

~3.2 ppm (t): Two protons (I-CH₂ -), deshielded by the adjacent iodine atom.

-

~2.0 ppm (q): Two protons (-CH₂ -CH=CH₂), allylic to the double bond.

-

~1.2-1.8 ppm (m): A large multiplet corresponding to the remaining methylene (CH₂) protons in the alkyl chain.

-

-

¹³C NMR:

-

~139 ppm: Signal for the internal sp² carbon (C H=CH₂).

-

~114 ppm: Signal for the terminal sp² carbon (CH=C H₂).

-

~33 ppm: Signal for the allylic carbon (-C H₂-CH=CH₂).

-

~7 ppm: Signal for the carbon attached to iodine (I-C H₂-).

-

~22-30 ppm: A series of peaks for the other sp³ carbons in the chain.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 294.

-

Key Fragments: A prominent peak at m/z = 167 corresponding to the loss of iodine ([M-I]⁺), and characteristic fragmentation patterns of a long-chain alkene.

-

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 12-iodododec-1-ene is not available, the safety precautions should be based on those for similar long-chain alkyl iodides and alkenes.[1][5]

-

Hazards:

-

Likely to be an irritant to the skin, eyes, and respiratory system.

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Long-chain alkyl halides should be handled as potentially toxic.

-

Light-sensitive; may decompose over time to release iodine.

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

-

-

Handling and Storage:

-

Handle in accordance with good industrial hygiene and safety practices.[1]

-

Store in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.

-

Incompatible with strong oxidizing agents and strong bases.

-

-

Disposal:

-

Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.

-

Conclusion

12-Iodododec-1-ene is a promising bifunctional molecule that offers significant synthetic flexibility. Its terminal alkene and primary iodide functionalities can be selectively manipulated to construct complex molecular architectures. While direct experimental data remains scarce, this guide provides a solid foundation for its synthesis, handling, and application based on well-understood chemical principles. Its potential as a versatile building block in areas ranging from medicinal chemistry to polymer science warrants further investigation.

References

An In-depth Technical Guide to 1-Dodecene, 12-iodo-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-Dodecene, 12-iodo-. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related molecules, namely 1-dodecene and 1-iodododecane, and established synthetic methodologies for terminal iodoalkenes. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this functionalized long-chain alkene in medicinal chemistry and material science.

Molecular Structure and Properties

1-Dodecene, 12-iodo- is a long-chain hydrocarbon featuring a terminal double bond and a terminal iodine atom. The systematic IUPAC name for this compound is 12-iodododec-1-ene. The structure combines the reactivity of an alpha-olefin with the synthetic versatility of a primary alkyl iodide, making it an interesting, albeit not extensively studied, building block.

The molecular formula is C12H23I, and the calculated molecular weight is 294.21 g/mol . The structure can be represented as:

CH2=CH-(CH2)9-CH2I

Predicted Physicochemical Properties

The properties of 1-Dodecene, 12-iodo- are expected to be influenced by both the long alkyl chain, which imparts lipophilicity, and the polar carbon-iodine bond. The terminal double bond provides a site for various addition reactions.

Data Presentation

For comparative purposes, the known physical properties of the parent alkene, 1-dodecene, and the corresponding saturated alkyl iodide, 1-iodododecane, are presented below. These values provide a baseline for estimating the properties of 1-Dodecene, 12-iodo-.

Table 1: Physical Properties of 1-Dodecene

| Property | Value | Reference |

| CAS Number | 112-41-4 | [1][2][3][4] |

| Molecular Formula | C12H24 | [1][2][3][4][5] |

| Molecular Weight | 168.32 g/mol | [1][2][5] |

| Melting Point | -35 °C | [2][6] |

| Boiling Point | 213 °C | [2][6] |

| Density | 0.75 g/mL | [2] |

Table 2: Physical Properties of 1-Iodododecane

| Property | Value | Reference |

| CAS Number | 4292-19-7 | [7][8] |

| Molecular Formula | C12H25I | [7][8] |

| Molecular Weight | 296.23 g/mol | [7][8] |

| IUPAC Name | 1-iodododecane | [8] |

Based on these related compounds, the following properties for 1-Dodecene, 12-iodo- can be anticipated:

Table 3: Predicted Properties of 1-Dodecene, 12-iodo-

| Property | Predicted Value | Justification |

| Molecular Formula | C12H23I | Based on chemical structure |

| Molecular Weight | 294.21 g/mol | Calculated from molecular formula |

| Boiling Point | > 213 °C | The addition of a heavy iodine atom is expected to increase the boiling point compared to 1-dodecene. |

| Density | > 0.75 g/mL | The higher molecular weight and the presence of iodine are expected to increase the density compared to 1-dodecene. |

| Solubility | Insoluble in water; Soluble in organic solvents | Consistent with long-chain hydrocarbons and alkyl halides. |

Experimental Protocols

While a specific, validated protocol for the synthesis of 1-Dodecene, 12-iodo- is not documented, a plausible synthetic route can be designed based on established methods for the synthesis of terminal iodoalkenes. A common strategy involves the hydroiodination of a terminal alkyne or the functionalization of a terminal diene. A more direct approach could involve the anti-Markovnikov hydroiodination of 1,11-dodecadiene.

Proposed Synthesis: Anti-Markovnikov Hydroiodination of 1,11-Dodecadiene

This proposed method involves the radical addition of hydrogen iodide to 1,11-dodecadiene. The use of a radical initiator directs the iodine atom to the terminal carbon, away from the more substituted position of the double bond.

Materials:

-

1,11-Dodecadiene

-

Hydrogen Iodide (HI)

-

Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Anhydrous, non-polar solvent (e.g., hexane or heptane)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: A dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet is charged with 1,11-dodecadiene and the anhydrous solvent.

-

Initiation: The solution is purged with the inert gas. The radical initiator is then added to the flask.

-

Hydroiodination: Gaseous hydrogen iodide is bubbled through the solution at a controlled rate, or a solution of HI in a suitable solvent is added dropwise. The reaction mixture is typically stirred at room temperature or gently heated to initiate the radical chain reaction.

-

Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess HI is neutralized by washing with a dilute aqueous solution of sodium thiosulfate, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired 1-Dodecene, 12-iodo-.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the positions of the double bond and the iodine atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C=C double bond and the C-I bond.

Mandatory Visualization

Proposed Synthetic Pathway for 1-Dodecene, 12-iodo-

Caption: Proposed synthetic route to 1-Dodecene, 12-iodo-.

General Experimental Workflow for Synthesis and Characterization

Caption: A typical workflow for organic synthesis and analysis.

Potential Applications in Drug Development

While no specific biological activity or drug development applications for 1-Dodecene, 12-iodo- have been reported, its structure suggests potential utility as a versatile intermediate in medicinal chemistry. The terminal alkene can be used in various coupling reactions and functional group transformations.[9] The terminal iodide is an excellent leaving group, making it suitable for nucleophilic substitution reactions to introduce a wide range of functionalities.

The long lipophilic carbon chain could be exploited to improve the membrane permeability and pharmacokinetic properties of drug candidates. Functionalized long-chain alkenes are of interest in the development of novel lipids for drug delivery systems, such as liposomes and lipid nanoparticles.

Conclusion

1-Dodecene, 12-iodo- represents an intriguing yet underexplored molecule with potential as a building block in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic approach. Further research is warranted to synthesize and characterize this compound and to explore its potential applications in drug discovery and materials science. The methodologies and data presented herein offer a starting point for researchers venturing into the study of this and related functionalized long-chain olefins.

References

- 1. 1-Dodecene | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-Dodecene [webbook.nist.gov]

- 4. 1-Dodecene [webbook.nist.gov]

- 5. 1-Dodecene (CAS 112-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 1-dodecene, 112-41-4 [thegoodscentscompany.com]

- 7. Dodecane, 1-iodo- [webbook.nist.gov]

- 8. 1-Iodododecane | C12H25I | CID 20282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Technical Guide: 1-Dodecene, 12-iodo- — Commercial Availability, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Dodecene, 12-iodo-, a specialty chemical with potential applications in organic synthesis and drug development. Due to its lack of commercial availability from major chemical suppliers, this guide focuses on a feasible synthetic route, physical and chemical properties of the target compound and its precursors, and detailed experimental considerations.

Commercial Availability

A thorough search of commercial chemical databases and supplier catalogs indicates that 1-Dodecene, 12-iodo- (CAS Number not assigned) is not a stock chemical and is unavailable for direct purchase. Researchers requiring this compound will need to pursue custom synthesis. The logical precursor for this synthesis, 12-bromo-1-dodecene, is also a specialty chemical, though it is available from some custom synthesis providers. The more readily available starting material for the synthesis of these C12 functionalized alkenes is 1-dodecene.

Physicochemical Data

The following table summarizes the key physicochemical properties of the readily available starting material, 1-dodecene, the key intermediate, 12-bromo-1-dodecene, and the target compound, 1-Dodecene, 12-iodo-. Data for the iodo- compound are estimated based on the properties of similar long-chain alkyl iodides.

| Property | 1-Dodecene | 12-Bromo-1-dodecene | 1-Dodecene, 12-iodo- |

| CAS Number | 112-41-4 | 99828-63-4 | Not Assigned |

| Molecular Formula | C₁₂H₂₄ | C₁₂H₂₃Br | C₁₂H₂₃I |

| Molecular Weight ( g/mol ) | 168.32 | 247.22 | 294.22 |

| Appearance | Colorless liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid (Expected) |

| Boiling Point (°C) | 213-216 | ~277 (Predicted) | ~310 (Predicted) |

| Melting Point (°C) | -35 | N/A | N/A |

| Density (g/mL at 20°C) | 0.758 | ~1.05 | ~1.23 (Estimated) |

| Solubility | Insoluble in water; soluble in ethanol, ether, acetone. | Insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in organic solvents. |

Proposed Synthesis Workflow

The most practical approach for the synthesis of 1-Dodecene, 12-iodo- is a two-step process starting from the commercially available 1-dodecene. The first step involves the anti-Markovnikov hydrobromination of 1-dodecene to yield 12-bromo-1-dodecene. The subsequent step is a Finkelstein reaction to substitute the bromine atom with iodine.

Experimental Protocols

Step 1: Synthesis of 12-Bromo-1-dodecene (Anti-Markovnikov Hydrobromination)

This procedure is adapted from established methods for the anti-Markovnikov addition of HBr to terminal alkenes.

Materials:

-

1-Dodecene (1.0 eq)

-

Hydrobromic acid (48% aqueous solution, excess)

-

Azobisisobutyronitrile (AIBN) or other radical initiator (catalytic amount)

-

Anhydrous solvent (e.g., hexane or heptane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-dodecene in the anhydrous solvent.

-

Add the radical initiator (e.g., AIBN).

-

Slowly add an excess of 48% hydrobromic acid.

-

Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for several hours. Monitor the reaction progress by TLC or GC.

-

After completion, cool the mixture to room temperature and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 12-bromo-1-dodecene.

Step 2: Synthesis of 1-Dodecene, 12-iodo- (Finkelstein Reaction)

This is a classic SN2 reaction where the bromide is exchanged for an iodide.[1][2] The reaction is driven to completion by the precipitation of sodium bromide in acetone.

Materials:

-

12-Bromo-1-dodecene (1.0 eq)

-

Sodium iodide (NaI, 1.5 - 3.0 eq)

-

Anhydrous acetone

-

Diethyl ether or other extraction solvent

-

Deionized water

-

Anhydrous sodium thiosulfate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 12-bromo-1-dodecene in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add sodium iodide to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours. A white precipitate of sodium bromide will form as the reaction progresses.[1][2]

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and a dilute solution of sodium thiosulfate (to remove any residual iodine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Dodecene, 12-iodo-.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Finkelstein Reaction Mechanism

The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Safety Considerations

-

1-Dodecene: Combustible liquid. May be fatal if swallowed and enters airways. Causes skin and eye irritation.[3]

-

12-Bromo-1-dodecene: Handle with care as with all alkyl bromides, which are generally irritants and may have lachrymatory effects.

-

1-Dodecene, 12-iodo-: Alkyl iodides are typically more reactive than the corresponding bromides and chlorides and can be light-sensitive. Store in a cool, dark place.

-

Hydrobromic acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Acetone: Highly flammable liquid and vapor.

-

Sodium iodide: May cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.

This technical guide provides a starting point for researchers interested in the synthesis and application of 1-Dodecene, 12-iodo-. The provided protocols may require optimization based on laboratory conditions and available equipment.

References

Potential Research Applications of Functionalized Dodecenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecenes, twelve-carbon alkenes, serve as versatile building blocks in organic synthesis. Their functionalization opens up a vast chemical space with diverse applications spanning materials science, drug delivery, agriculture, and surfactant chemistry. This technical guide explores the synthesis and potential research applications of key functionalized dodecenes, with a focus on dodecenyl succinic anhydride (DDSA), dodecenols, and related derivatives. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are provided to facilitate further research and development in this promising area.

Introduction

The reactivity of the double bond in dodecenes allows for a variety of chemical modifications, leading to the introduction of diverse functional groups. This process, known as functionalization, transforms the simple hydrocarbon into a molecule with tailored properties and reactivity. These functionalized dodecenes are of significant interest due to their amphiphilic nature, biocompatibility in certain forms, and ability to participate in polymerization and cross-linking reactions. This guide will delve into the synthesis of these valuable compounds and their applications in cutting-edge research areas.

Synthesis of Functionalized Dodecenes

Synthesis of Dodecenyl Succinic Anhydride (DDSA)

Dodecenyl succinic anhydride is a key functionalized dodecene with wide-ranging applications. It is typically synthesized via the ene reaction between maleic anhydride and a dodecene isomer mixture (often derived from polyisobutylene).

Experimental Protocol: Synthesis of Dodecenyl Succinic Anhydride [1][2][3]

-

Materials: Polyisobutylene (or other dodecene source), maleic anhydride, catalyst (e.g., organic peroxide), initiator, solvent (optional, e.g., xylene).

-

Procedure:

-

In a suitable reactor, mix polyisobutylene and maleic anhydride. The molar ratio of maleic anhydride to the monomer total can be controlled to be in the range of 40%-55% to improve the conversion rate.[2]

-

Add a catalyst and an initiator to the reactor. The pH of the reaction system may be adjusted at this stage.[1][3]

-

Heat the reaction mixture to a high temperature (specific temperature can vary depending on the catalyst and reactants) and stir vigorously for a set period to allow the ene reaction to proceed.[1][3]

-

After the reaction is complete, the crude product is purified by distillation under reduced pressure.[1]

-

A controlled cooling period of 5-8 hours is implemented to improve the product conversion rate.[3]

-

Lipase-Catalyzed Synthesis of Dodecyl Esters

Enzymatic synthesis offers a green and selective alternative for producing functionalized dodecenes, such as dodecyl esters, which have applications as flavor compounds and in cosmetics.

Experimental Protocol: Lipase-Catalyzed Esterification of Dodecanol [4]

-

Materials: 1-Dodecanol, a suitable carboxylic acid (e.g., butyric acid), immobilized lipase (e.g., from porcine pancreas), and an organic solvent (e.g., hexane).

-

Procedure:

-

Prepare a reaction mixture with a 1:2 molar ratio of butyric acid to 1-dodecanol in hexane.[4]

-

Add the immobilized lipase to the mixture. The amount of enzyme can range from 5-30 mg per 0.1 µmol of acid.[4]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with stirring for a duration of 1 to 30 hours.[4]

-

Monitor the progress of the esterification by titrating the residual acid with a standardized alcoholic solution of NaOH.[4]

-

Upon completion, the enzyme can be filtered off, and the product can be purified from the solvent.

-

Applications in Material Science

Epoxy Resin Curing

Dodecenyl succinic anhydride is widely used as a curing agent (hardener) for epoxy resins. The anhydride group reacts with the epoxide groups and any hydroxyl groups present, leading to a cross-linked, durable polymer network.

Experimental Workflow: Epoxy Resin Curing with DDSA

Caption: Workflow for curing epoxy resins using DDSA.

Polymer Synthesis

Functionalized dodecenes can be polymerized to create materials with tailored properties. For example, ring-opening metathesis polymerization (ROMP) of tetracyclododecene derivatives can yield polymers with specific thermal and mechanical characteristics.

Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP) of Ethyl-Tetracyclododecene [5]

-

Materials: 8-ethyl-tetracyclo[4.4.0.1^2,5.1^7,10]dodec-3-ene (Et-TCD), tungsten hexachloride (WCl6), triisobutyl aluminium (iso-Bu3Al), ethanol, 1-hexene (as a molecular weight controlling agent), and an anhydrous solvent (e.g., cyclohexane).

-

Procedure:

-

Prepare a ternary catalyst system consisting of WCl6, iso-Bu3Al, and ethanol in an optimal molar ratio (e.g., Et-TCD/WCl3/iso-Bu3Al/ethanol of 500/1/3/2).[5]

-

In an inert atmosphere, dissolve the Et-TCD monomer in the anhydrous solvent.

-

Introduce the catalyst system to initiate the polymerization. 1-Hexene can be added to control the molecular weight of the resulting polymer.[5]

-

Allow the reaction to proceed until the desired conversion is achieved.

-

The resulting polymer (p-Et-TCD) can be isolated and subsequently hydrogenated using a catalyst like Pd/γ-Al2O3 to modify its properties.[5]

-

Applications in Drug Delivery

Modified Chitosan Hydrogels

Functionalization of chitosan, a biocompatible polysaccharide, with DDSA enhances its hydrophobicity, making it a suitable carrier for hydrophobic drugs. The resulting hydrogels can provide sustained drug release.[6]

Reaction Mechanism: Chitosan Modification with DDSA [7][8][9]

Caption: Reaction of chitosan with DDSA.

Experimental Protocol: Preparation of DDSA-Modified Chitosan Hydrogels for Drug Delivery [6]

-

Materials: Chitosan, dodecenyl succinic anhydride (DDSA), a suitable solvent system (e.g., aqueous acetic acid), and a hydrophobic drug (e.g., thymol).

-

Procedure:

-

Dissolve chitosan in an aqueous acetic acid solution to obtain a homogenous solution.

-

Add DDSA to the chitosan solution and stir to allow for the acylation reaction to occur. The reaction introduces the hydrophobic dodecenyl chains onto the chitosan backbone.[6]

-

The resulting DDSA-modified chitosan can then be formed into hydrogels.

-

For drug loading, the hydrophobic drug can be incorporated into the hydrogel matrix during its formation or by soaking the pre-formed hydrogel in a drug solution.

-

Characterize the hydrogels for their physical properties, drug loading efficiency, and in vitro drug release profile.

-

Applications in Surfactant Chemistry

The amphiphilic nature of certain functionalized dodecenes makes them effective surfactants. For instance, branched dodecyl phenol polyoxyethylene ethers, synthesized from branched dodecenes, exhibit excellent wetting properties.[10]

Experimental Protocol: Synthesis of Dodecene-Based Surfactants [10]

-

Materials: Branched dodecene, phenol, catalyst for alkylation, ethylene oxide.

-

Procedure:

-

Alkylation: React branched dodecene with phenol in the presence of a suitable catalyst to produce branched dodecyl phenol (b-DP). A conversion rate of 98.1% and a selectivity of 95.9% towards b-DP have been reported.[10]

-

Ethoxylation: React the obtained b-DP with a controlled amount of ethylene oxide to add polyoxyethylene chains of desired lengths (e.g., b-DPEO₇, b-DPEO₁₀, b-DPEO₁₂).[10]

-

The resulting branched dodecyl phenol polyoxyethylene ethers can then be characterized for their surfactant properties, such as critical micelle concentration (CMC) and surface tension reduction.

-

Biological Activity and Signaling Pathways

Pheromonal Activity

Certain dodecenols and their derivatives act as insect pheromones, mediating communication for mating and trail-following. For example, (Z)-7-dodecenol is a known pheromone component. The biosynthesis of these compounds in insects involves a series of enzymatic reactions, including desaturation and chain shortening of fatty acids.

Pheromone Biosynthesis Pathway

Caption: Biosynthesis of (Z)-7-dodecenol.

Interference with Ecdysone Signaling

Recent research has shown that 2-dodecanone, a functionalized dodecane, can interfere with the ecdysone signaling pathway in insects. Ecdysone is a crucial steroid hormone that regulates key developmental processes like molting and metamorphosis.

Ecdysone Signaling Pathway [1][11][12]

Caption: Ecdysone signaling pathway and potential interference.

This interference with a critical hormonal pathway highlights a potential application of functionalized dodecenes in the development of novel, targeted insecticides.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of functionalized dodecenes.

Table 1: Synthesis and Properties of Dodecenyl Succinic Anhydride (DDSA) Derivatives

| Property | Value | Reference |

| DDSA-Starch Degree of Substitution | 0.0256% | [13] |

| DDSA-Starch Reaction Efficiency | 42.7% | [13] |

| Wet Shear Strength Improvement (6% DDSA in starch adhesive) | 72.4% | [13] |

| Branched Dodecene to b-DP Conversion | 98.1% | [10] |

| Branched Dodecene to b-DP Selectivity | 95.9% | [10] |

Table 2: Surfactant Properties of a Dodecene-Based Surfactant (b-DPEO₁₀) [14]

| Property | Value |

| Critical Micelle Concentration (CMC) | 1.3 x 10⁻² g L⁻¹ |

| Surface Tension at CMC | 31.55 mN m⁻¹ |

Table 3: Hydroformylation of 1-Dodecene

| Catalyst System | Yield of Aldehydes | n:iso Ratio | Reference |

| Rhodium sulfoxantphos in microemulsion | ~60% (after 24h) | 98:2 |

Conclusion and Future Perspectives

Functionalized dodecenes are a class of compounds with a broad and growing range of research applications. From enhancing the properties of polymers and acting as efficient surfactants to their potential in controlled drug release and as targeted agricultural agents, their versatility is evident. The detailed protocols and data presented in this guide aim to provide a solid foundation for researchers to explore and expand upon these applications. Future research will likely focus on developing more efficient and sustainable synthesis methods, exploring the full potential of these compounds in biomedical applications, and elucidating their interactions with biological systems to design next-generation materials and bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. researchgate.net [researchgate.net]

- 11. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physicochemical properties of starch adhesives enhanced by esterification modification with dodecenyl succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 1-Dodecene, 12-iodo- in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the bifunctional molecule 1-dodecene, 12-iodo- in a variety of organic synthetic transformations. This unique reagent, possessing both a terminal alkene and a primary iodide, serves as a versatile building block for the synthesis of complex molecules, including those with potential applications in drug discovery and materials science.

Introduction to 1-Dodecene, 12-iodo-

1-Dodecene, 12-iodo- is a long-chain hydrocarbon featuring two distinct reactive sites: a terminal double bond susceptible to a range of addition reactions, and a primary iodo group that readily participates in nucleophilic substitution and cross-coupling reactions. This dual functionality allows for sequential or orthogonal chemical modifications, making it a valuable synthon for introducing a C12 aliphatic chain with handles for further elaboration at both ends.

Molecular Structure:

Synthesis of 1-Dodecene, 12-iodo-

While not readily commercially available, 1-dodecene, 12-iodo- can be synthesized from commercially available starting materials such as 1,12-dodecanediol. A plausible synthetic route is outlined below.

Caption: Proposed multi-step synthesis of 1-dodecene, 12-iodo-.

Experimental Protocol: Synthesis from 1,12-Dodecanediol

Step 1: Monotosylation of 1,12-Dodecanediol

-

Dissolve 1,12-dodecanediol (1.0 eq) in pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Pour the reaction mixture into cold dilute HCl and extract with diethyl ether.

-

Wash the organic layer with saturated NaHCO3 solution and brine, then dry over anhydrous MgSO4.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 12-hydroxy-1-dodecyl tosylate.

Step 2: Iodination

-

Dissolve the tosylate from the previous step (1.0 eq) in acetone.

-

Add sodium iodide (3.0 eq) and stir the mixture at reflux for 12-18 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, dry over anhydrous Na2SO4, and concentrate to give crude 12-iodo-1-dodecanol, which can be used in the next step without further purification.

Step 3: Oxidation

-

To a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

-

After 15 minutes, add a solution of 12-iodo-1-dodecanol (1.0 eq) in DCM.

-

Stir for 45 minutes at -78 °C, then add triethylamine (5.0 eq).

-

Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield crude 12-iodododecanal.

Step 4: Wittig Reaction

-

To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in dry THF, add n-butyllithium (1.1 eq) at 0 °C.

-

Stir the resulting ylide solution for 30 minutes at room temperature.

-

Cool the solution to -78 °C and add a solution of 12-iodododecanal (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with saturated aqueous NH4Cl and extract with petroleum ether.

-

Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography to afford 1-dodecene, 12-iodo-.

Applications in Cross-Coupling Reactions

The primary iodide of 1-dodecene, 12-iodo- is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Caption: Overview of cross-coupling reactions using 1-dodecene, 12-iodo-.

3.1. Suzuki Coupling

The Suzuki reaction facilitates the coupling of the iodide with an organoboron compound, typically a boronic acid or ester, to form a C(sp3)-C(sp2) or C(sp3)-C(sp3) bond.[1][2][3]

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

To a flask, add 1-dodecene, 12-iodo- (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).

-

Add a solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the residue by column chromatography to yield the coupled product.

Table 1: Representative Suzuki Coupling Reactions with Alkyl Halides

| Alkyl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Iododecane | Phenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Toluene/EtOH/H2O | 90 | 12 | 85 | [2] |

| 1-Bromooctane | 4-Methoxy-phenylboronic acid | Pd(dppf)Cl2 (3) | Cs2CO3 | Dioxane | 100 | 18 | 78 | [1] |

3.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp3)-C(sp) bond by reacting the iodide with a terminal alkyne.[4][5][6][7]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

To a Schlenk flask, add 1-dodecene, 12-iodo- (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

-

Add phenylacetylene (1.5 eq) via syringe.

-

Stir the reaction mixture at room temperature for 8-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with diethyl ether.

-

Concentrate the filtrate and purify the residue by column chromatography.

Table 2: Representative Sonogashira Coupling Reactions with Alkyl Halides

| Alkyl Halide | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Iodooctane | Phenylacetylene | Pd(PPh3)4 (2) | CuI (4) | Et3N | THF | 25 | 12 | 92 | [5] |

| 1-Bromodecane | 1-Heptyne | Pd(dppf)Cl2 (3) | CuI (5) | DBU | DMF | 60 | 24 | 81 | [4] |

3.3. Heck Coupling

The Heck reaction involves the coupling of the iodide with an alkene to form a new C-C bond, typically with the formation of a more substituted alkene.[8][9][10][11]

Experimental Protocol: Heck Coupling with Styrene

-

In a sealed tube, combine 1-dodecene, 12-iodo- (1.0 eq), styrene (1.5 eq), Pd(OAc)2 (0.03 eq), a phosphine ligand such as P(o-tolyl)3 (0.06 eq), and a base like triethylamine or K2CO3 (2.0 eq).

-

Add a solvent such as DMF or acetonitrile.

-

Degas the mixture and then heat to 80-120 °C for 12-48 hours.

-

Monitor the reaction by GC-MS.

-

After cooling, dilute with water and extract with a suitable solvent (e.g., ethyl acetate).

-

Wash the organic phase, dry, and concentrate.

-

Purify the product by column chromatography.

Table 3: Representative Heck Coupling Reactions with Alkyl Halides

| Alkyl Halide | Alkene Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Iododecane | Methyl acrylate | Pd(OAc)2 (2) | NaOAc | DMF | 100 | 24 | 75 | [8] |

| 1-Bromooctane | Styrene | Pd(dppf)Cl2 (3) | Et3N | Acetonitrile | 120 | 36 | 68 | [10] |

Grignard Reagent Formation and Subsequent Reactions

The primary iodide can be converted into a Grignard reagent, transforming the electrophilic carbon into a nucleophilic one. This opens up possibilities for reactions with a wide range of electrophiles.

Caption: Formation and reaction of the Grignard reagent.

Experimental Protocol: Grignard Reagent Formation and Reaction with Benzaldehyde

-

Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere, for example, by adding a small crystal of iodine.

-

Add dry diethyl ether or THF to the flask.

-

Add a solution of 1-dodecene, 12-iodo- (1.0 eq) in the same dry ether dropwise to initiate the reaction. The reaction may require gentle heating to start.

-

Once the reaction is initiated, add the remaining solution of the iodide at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in dry ether dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO4.

-

Concentrate the solvent and purify the resulting alcohol by column chromatography.

Table 4: Representative Grignard Reactions with Alkyl Halides

| Alkyl Halide | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromobutane | Acetone | Diethyl ether | 0 to RT | 3 | 88 |

| 1-Iodohexane | Cyclohexanone | THF | 0 to RT | 4 | 82 |

Disclaimer: The experimental protocols and quantitative data provided are based on general procedures and results for similar classes of compounds. Actual reaction conditions and yields may vary for 1-dodecene, 12-iodo- and should be optimized for specific applications.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes: 1-Dodecene, 12-iodo- as a Versatile Precursor for Advanced Polymer Synthesis

Introduction

1-Dodecene, 12-iodo- is a functionalized α-olefin monomer designed for the synthesis of advanced polyolefin-based materials. The presence of a terminal iodo group on a flexible C10 spacer arm provides a unique platform for creating polymers with precisely controlled architectures and tailored functionalities. This monomer is particularly valuable for researchers in materials science, polymer chemistry, and drug development who require polymers with reactive sites for post-polymerization modification.

Key Features and Applications

The primary advantage of poly(1-dodecene, 12-iodo-) lies in its capacity for post-polymerization modification. The terminal carbon-iodine bond is a versatile functional handle that can be transformed into a wide array of other chemical groups through well-established synthetic routes. This enables the creation of a diverse library of functional polymers from a single parent polymer.

-

Grafting and Side-Chain Functionalization: The iodo-functionalized polymer serves as an excellent macroinitiator or macro-monomer for grafting other polymer chains, leading to the formation of comb or brush copolymers. These structures are useful in applications such as surface modification, lubrication, and viscosity modification.

-

Bioconjugation and Drug Delivery: The terminal iodide can be converted to other functional groups, such as azides or amines, which are amenable to bioconjugation reactions. For example, subsequent "click chemistry" reactions can be used to attach peptides, proteins, or small-molecule drugs, creating polymer-drug conjugates for targeted delivery systems.

-

Development of Advanced Materials: The introduction of polar functional groups through modification of the iodo-moiety can dramatically alter the physical properties of the polyolefin backbone, improving adhesion, wettability, and compatibility with other materials. This is particularly useful for creating novel composites, blends, and coatings.

-

Cross-linking and Network Formation: The terminal iodo-groups can participate in cross-linking reactions to form polymer networks and gels. These materials can find applications as sealants, elastomers, or scaffolds for tissue engineering.

The long aliphatic spacer between the polymer backbone and the iodo-group ensures that the reactive site is accessible for chemical transformations and minimizes steric hindrance, leading to high reaction efficiencies during post-polymerization modification.

Experimental Protocols

Protocol 1: Synthesis of 1-Dodecene, 12-iodo- Monomer

This protocol describes the synthesis of 1-dodecene, 12-iodo- from the commercially available starting material, 11-dodecen-1-ol. The synthesis is a two-step process involving the conversion of the terminal alcohol to a tosylate, followed by a Finkelstein reaction to yield the desired iodo-functionalized monomer.

Materials:

-

11-dodecen-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Step 1: Tosylation of 11-dodecen-1-ol

-

In a round-bottom flask under an inert atmosphere, dissolve 11-dodecen-1-ol (1.0 eq) in anhydrous DCM and anhydrous pyridine (2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate product, which is used in the next step without further purification.

-

-

Step 2: Iodination (Finkelstein Reaction)

-

Dissolve the crude tosylate from the previous step in anhydrous acetone.

-

Add sodium iodide (3.0 eq) to the solution.

-

Reflux the mixture for 24 hours under an inert atmosphere.

-

Cool the reaction to room temperature and remove the acetone under reduced pressure.

-

Resuspend the residue in diethyl ether and water.

-

Wash the organic layer with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield pure 1-dodecene, 12-iodo-.

-

Table 1: Representative Data for Monomer Synthesis

| Parameter | Value |

| Starting Material | 11-dodecen-1-ol |

| Molecular Weight | 184.32 g/mol |

| Final Product | 1-Dodecene, 12-iodo- |

| Molecular Weight | 294.22 g/mol |

| Overall Yield | 75-85% |

| Purity (by GC-MS) | >98% |

Protocol 2: Polymerization of 1-Dodecene, 12-iodo- via Metallocene Catalysis

This protocol outlines the polymerization of 1-dodecene, 12-iodo- using a zirconocene catalyst system. All manipulations should be performed under an inert atmosphere using Schlenk line or glovebox techniques.

Materials:

-

1-Dodecene, 12-iodo- (purified and degassed)

-

Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

-

Methylaluminoxane (MAO) (10 wt% solution in toluene)

-

Toluene (anhydrous, degassed)

-

Methanol

-

Hydrochloric acid (10% in methanol)

-

Hexanes

Procedure:

-

Reactor Setup:

-

Assemble a glass reactor equipped with a magnetic stirrer and ensure it is thoroughly dried and purged with an inert gas.

-

Introduce anhydrous toluene into the reactor via cannula.

-

Add the desired amount of 1-dodecene, 12-iodo- monomer to the reactor.

-

-

Catalyst Activation and Polymerization:

-

In a separate Schlenk flask, dissolve Cp₂ZrCl₂ in a small amount of toluene.

-

In another Schlenk flask, add the required volume of MAO solution.

-

Carefully add the Cp₂ZrCl₂ solution to the MAO solution and stir for 15-30 minutes to pre-activate the catalyst. The solution should change color.

-

Inject the activated catalyst solution into the reactor containing the monomer to initiate polymerization.

-

Maintain the reaction at the desired temperature (e.g., 25-50 °C) and stir for the specified time (e.g., 1-4 hours).

-

-

Polymer Isolation and Purification:

-

Quench the polymerization by adding acidified methanol (10% HCl).

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration.

-

Wash the polymer repeatedly with fresh methanol to remove any residual catalyst and unreacted monomer.

-

Dissolve the polymer in a minimal amount of a suitable solvent (e.g., hot toluene or hexanes) and re-precipitate it into methanol to further purify it.

-

Collect the final polymer and dry it under vacuum at 40-50 °C to a constant weight.

-

Table 2: Polymerization Conditions and Results

| Run | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 500:1 | 25 | 2 | 65 | 35.2 | 2.1 |

| 2 | 1000:1 | 25 | 2 | 58 | 58.9 | 1.9 |

| 3 | 500:1 | 50 | 1 | 78 | 29.5 | 2.3 |

| 4 | 1000:1 | 50 | 1 | 71 | 45.1 | 2.0 |

Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) determined by Gel Permeation Chromatography (GPC).

Protocol 3: Post-Polymerization Modification: Azidation

This protocol describes the conversion of the terminal iodo-groups on the polymer to azide groups, which are useful for subsequent "click chemistry" reactions.

Materials:

-

Poly(1-dodecene, 12-iodo-)

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Toluene

-

Methanol

Procedure:

-

Dissolve the poly(1-dodecene, 12-iodo-) in anhydrous DMF in a round-bottom flask.

-

Add an excess of sodium azide (e.g., 10 eq per iodo-group).

-

Heat the mixture to 60-80 °C and stir under an inert atmosphere for 24-48 hours.

-

Cool the reaction mixture to room temperature.

-

Precipitate the modified polymer by pouring the DMF solution into a large volume of methanol/water (1:1).

-

Collect the polymer by filtration.

-

Redissolve the polymer in toluene and re-precipitate into methanol to ensure complete removal of DMF and excess NaN₃.

-

Dry the final azido-functionalized polymer under vacuum.

-

Confirm the conversion by FTIR spectroscopy (appearance of a strong azide stretch at ~2100 cm⁻¹) and ¹H NMR spectroscopy (shift of the methylene protons adjacent to the functional group).

Visualizations

Application Notes and Protocols: Surface Modification using 1-Dodecene, 12-iodo-

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed protocols for the surface modification of various substrates using 1-dodecene, 12-iodo-. This bifunctional molecule offers unique opportunities for creating well-defined and reactive surfaces for a range of applications, including biosensing, drug delivery, and tailored biomaterial interfaces.

Introduction

1-Dodecene, 12-iodo- is a long-chain hydrocarbon featuring two distinct functional groups: a terminal alkene (-CH=CH2) and a primary iodo (-I) group. This dual functionality allows for versatile surface attachment strategies. The terminal alkene can participate in hydrosilylation reactions on silicon-based materials or photochemical grafting on various substrates. The terminal iodo group offers a reactive site for subsequent post-modification steps, such as nucleophilic substitution or cross-coupling reactions, enabling the attachment of a wide array of molecules, including biomolecules and nanoparticles.

Potential Applications

-

Biomolecule Immobilization: The terminal iodo group can be displaced by thiol or amine-containing biomolecules (e.g., proteins, peptides, DNA) for covalent attachment to the surface.

-

Controlled Surface Wettability: The long alkyl chain of dodecene can create hydrophobic surfaces. The terminal group can be modified to introduce hydrophilic functionalities, allowing for precise control over surface energy.

-

Drug Delivery Platforms: Functionalized surfaces can be used to load and release drugs in a controlled manner.

-

Antifouling Surfaces: Modification with polymers like polyethylene glycol (PEG) via the iodo-terminus can create surfaces resistant to non-specific protein adsorption.

Quantitative Data Summary

The following table summarizes representative quantitative data for self-assembled monolayers (SAMs) formed from long-chain alkenes and related molecules on different substrates. These values should be considered as expected ranges for monolayers of 1-dodecene, 12-iodo-, and actual values may vary depending on the specific experimental conditions and substrate used.

| Parameter | Substrate | Expected Value | Characterization Technique |

| Water Contact Angle (Advancing) | Si(111)-H | 105° - 115° | Goniometry |

| Glass (Hydroxylated) | 95° - 105° | Goniometry | |

| Monolayer Thickness | Si(111) | 1.2 - 1.5 nm | Ellipsometry, X-ray Reflectivity |

| Gold | 1.3 - 1.6 nm | Ellipsometry, X-ray Reflectivity | |

| Surface Coverage | Gold | 3.0 - 4.5 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS), Rutherford Backscattering Spectrometry (RBS) |

| Iodine (I 3d) Binding Energy | Modified Surface | ~620 eV (I 3d5/2), ~631 eV (I 3d3/2) | X-ray Photoelectron Spectroscopy (XPS)[1][2][3] |

Experimental Protocols

Here, we provide detailed protocols for the surface modification of silicon and gold substrates with 1-dodecene, 12-iodo-.

Protocol 1: Hydrosilylation of 1-Dodecene, 12-iodo- on Hydrogen-Terminated Silicon (Si-H)

This protocol describes the formation of a covalently attached monolayer on a silicon surface via the reaction of the terminal alkene with the Si-H surface.

Materials:

-

Silicon wafers (e.g., Si(111) or Si(100))

-

1-Dodecene, 12-iodo-

-

Anhydrous toluene or mesitylene

-

2% Hydrofluoric acid (HF) solution (EXTREME CAUTION: Handle with appropriate personal protective equipment)

-

Ammonium fluoride (NH₄F) solution (40%)

-

Deionized water (18 MΩ·cm)

-

Ethanol (absolute)

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Cleaning:

-

Cut silicon wafers to the desired size.

-

Sonciate the wafers in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

-

Dry the wafers under a stream of high-purity nitrogen.

-

-

Hydrogen Termination of Silicon Surface:

-

Immerse the clean silicon wafers in a 2% HF solution for 2 minutes to remove the native oxide layer.

-

Rinse thoroughly with deionized water.

-

Immerse the wafers in a 40% NH₄F solution for 10-15 minutes to create a high-quality, atomically flat Si-H surface.

-

Rinse again with deionized water and dry completely with nitrogen gas.

-

-

Monolayer Formation (Thermal Method):

-

Prepare a 1-10 mM solution of 1-dodecene, 12-iodo- in anhydrous toluene or mesitylene in a Schlenk flask.

-

De-gas the solution with nitrogen for 30 minutes.

-

Place the freshly prepared Si-H substrates in the solution under a nitrogen atmosphere.

-

Heat the solution to 160-200°C for 2-4 hours.[4]

-

Allow the solution to cool to room temperature.

-

-

Post-Reaction Cleaning:

-

Remove the substrates from the reaction solution.

-

Rinse thoroughly with fresh toluene, followed by ethanol.

-

Sonciate briefly (1-2 minutes) in ethanol to remove any physisorbed molecules.

-

Dry the substrates under a stream of nitrogen.

-

-

Characterization:

-

Measure the static water contact angle to confirm the formation of a hydrophobic monolayer.

-

Use ellipsometry to determine the thickness of the organic layer.

-

Employ XPS to confirm the presence of iodine and carbon on the surface.

-

Protocol 2: Photochemical Grafting of 1-Dodecene, 12-iodo- on Hydroxylated Surfaces (e.g., Glass, SiO₂)

This protocol utilizes UV irradiation to initiate the reaction between the terminal alkene and a hydroxylated surface.

Materials:

-

Glass slides or silicon wafers with a native oxide layer

-

1-Dodecene, 12-iodo-

-

Anhydrous hexane or other suitable non-absorbing solvent

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Highly corrosive and explosive. Handle with extreme care and appropriate PPE).

-

UV lamp (e.g., 254 nm)

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Hydroxylation:

-

Immerse the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.

-

Rinse extensively with deionized water.

-

Dry the substrates under a stream of nitrogen.

-

-

Monolayer Formation:

-

Prepare a 1-10 mM solution of 1-dodecene, 12-iodo- in anhydrous hexane in a quartz reaction vessel.

-

De-gas the solution with nitrogen for 30 minutes.

-

Place the hydroxylated substrates in the solution.

-

Irradiate the solution with a UV lamp (e.g., 254 nm) for 4-8 hours under a nitrogen atmosphere.[5]

-

-

Post-Reaction Cleaning:

-

Remove the substrates from the reaction solution.

-

Rinse thoroughly with fresh hexane, followed by ethanol.

-

Sonciate briefly (1-2 minutes) in ethanol.

-

Dry the substrates under a stream of nitrogen.

-

-

Characterization:

-

Perform contact angle, ellipsometry, and XPS measurements as described in Protocol 1.

-

Protocol 3: Surface Modification via Grignard Reagent Formation

This protocol describes a two-step process where the iodo-terminated monolayer is first formed, and then the terminal iodine is converted to a Grignard reagent for further reaction. This is an advanced technique requiring strict anhydrous and anaerobic conditions.

Materials:

-

Iodo-terminated surface (prepared as in Protocol 1 or 2)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

An appropriate electrophile for the subsequent reaction (e.g., an aldehyde, ketone, or CO₂)

-

Schlenk line and glassware

Procedure:

-

Grignard Reagent Formation:

-

Place the iodo-terminated substrate and magnesium turnings in a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous diethyl ether or THF via cannula.

-

Stir the reaction mixture at room temperature or with gentle heating to initiate the formation of the surface-bound Grignard reagent.[6][7] The reaction progress can be monitored by testing for the presence of the Grignard reagent using a quenching agent (e.g., iodine).

-

-

Reaction with Electrophile:

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add a solution of the desired electrophile in the same anhydrous solvent.

-

Allow the reaction to proceed for several hours at room temperature.

-

-

Work-up and Cleaning:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Remove the substrate and rinse it sequentially with water, ethanol, and the appropriate organic solvent.

-

Dry the substrate under a stream of nitrogen.

-

-

Characterization:

-

Use appropriate surface analysis techniques (e.g., XPS, FTIR-ATR) to confirm the successful coupling of the electrophile to the surface.

-

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the surface modification processes.

Caption: Experimental workflow for surface modification.

Caption: Reactivity of 1-dodecene, 12-iodo-.

References

- 1. Self‐Assembled Pd(II) Nano‐Adsorbents for Iodine and Methyl Iodide Capture in Vapor and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical grafting of n-alkenes onto carbon surfaces: the role of photoelectron ejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]

Experimental protocol for reactions involving 1-Dodecene, 12-iodo-